ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS No.: 1351644-36-4
Cat. No.: VC2870916
Molecular Formula: C11H14BrN3O4S2
Molecular Weight: 396.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351644-36-4 |
|---|---|
| Molecular Formula | C11H14BrN3O4S2 |
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | ethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C11H13N3O4S2.BrH/c1-2-18-10(15)6-14-8-4-3-7(20(13,16)17)5-9(8)19-11(14)12;/h3-5,12H,2,6H2,1H3,(H2,13,16,17);1H |
| Standard InChI Key | DCLBQNNRLLDTSJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br |
| Canonical SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br |
Introduction
Structural Characteristics and Physical Properties
Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide features a benzothiazole core structure with several key functional groups that contribute to its chemical reactivity and potential biological activity. The compound contains an imino group at the 2-position, a sulfamoyl group at the 6-position, and an ethyl acetate moiety attached to the nitrogen at the 3-position. The compound exists as a hydrobromide salt, which affects its solubility and stability characteristics.
Basic Physical Properties
The physical properties of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 1351644-36-4 |
| Molecular Formula | C11H14BrN3O4S2 |
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | ethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C11H13N3O4S2.BrH/c1-2-17-10(16)6-14-8-4-3-7(12-19(13,15)18)5-9(8)20-11(14)13;/h3-5H,2,6H2,1H3,(H2,12,13,19)(H,13,20);1H |
| Physical State | Solid |
Chemical Structure Analysis
The benzothiazole scaffold in this compound serves as a versatile pharmacophore that has been extensively studied for its diverse biological activities. The presence of the sulfamoyl group (-SO2NH2) at the 6-position of the benzothiazole ring is particularly significant, as sulfonamide derivatives are known for their antimicrobial properties. The ethyl acetate side chain at the 3-position can potentially influence the compound's pharmacokinetic properties, while the imino group at the 2-position may be involved in hydrogen bonding interactions with biological targets.
Comparative Analysis with Related Compounds
Understanding the structural relationships between ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide and similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogues
Table 2 presents a comparison of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide with structurally related compounds:
The substitution of the sulfamoyl group with other functional groups (such as methyl or isopropyl) is expected to significantly affect the compound's polarity, hydrogen-bonding capabilities, and consequently, its biological activities . These structural variations provide valuable insights for drug design and optimization strategies.
Synthesis and Characterization
Characterization Techniques
Characterization of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry: To determine molecular weight and fragmentation patterns
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Infrared Spectroscopy: To identify functional groups, particularly the sulfamoyl, imino, and ester moieties
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X-ray Crystallography: For definitive three-dimensional structural analysis
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High-Performance Liquid Chromatography (HPLC): For purity determination
| Biological Activity | Structural Basis | Potential Applications |
|---|---|---|
| Antimicrobial | Sulfamoyl group and benzothiazole core | Treatment of bacterial infections |
| Enzyme Inhibition | Imino group and benzothiazole scaffold | Potential therapeutic targets in various diseases |
| Anti-inflammatory | Benzothiazole core | Management of inflammatory conditions |
| Anticancer | Combination of benzothiazole and sulfamoyl groups | Potential for development of anticancer agents |
The sulfonamide group is particularly noted for its antimicrobial properties, making this compound a potential candidate for further research in drug development targeting infectious diseases. Additionally, benzothiazole derivatives have shown diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Structure-Activity Relationships
The study of structure-activity relationships (SAR) for benzothiazole derivatives has revealed several important insights:
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The benzothiazole core serves as a privileged scaffold for various biological activities
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Substituents at the 6-position significantly impact biological activity and selectivity
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The nature of the substituent at the 3-position affects pharmacokinetic properties
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The presence of an imino group at the 2-position can enhance interaction with specific biological targets
Modifications to the benzothiazole ring can enhance biological activity, making these compounds promising candidates for drug development. Studies have shown that substitutions on the thiazole ring can improve biological activity, suggesting potential avenues for optimizing the therapeutic potential of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide.
Current Research Status and Future Directions
Future Research Directions
Future research on ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide may explore:
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Optimization of synthetic routes to improve yield and purity
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Development of structure-activity relationships through systematic modifications
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Evaluation of specific biological targets and mechanisms of action
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Investigation of potential therapeutic applications
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Development of formulation strategies for improved bioavailability
The unique combination of the benzothiazole scaffold with the sulfamoyl group presents opportunities for exploring novel biological activities and therapeutic applications.
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